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Executive Summary
Diabetic Macular Edema (DME) remains a leading cause of vision loss in diabetic patients, with

a significant portion of individuals exhibiting a suboptimal response to standard-of-care anti-

VEGF therapies. This highlights the critical need for novel therapeutic strategies targeting

alternative pathological pathways. The plasma kallikrein-kinin system (KKS) has emerged as a

compelling, VEGF-independent pathway implicated in the breakdown of the blood-retinal

barrier and subsequent vascular leakage characteristic of DME. Avoralstat, a potent and

selective small-molecule inhibitor of plasma kallikrein, is currently under investigation as a

targeted therapy for DME. This technical guide provides an in-depth overview of the target

validation for avoralstat in preclinical models of DME, detailing its mechanism of action,

summarizing key preclinical and clinical data for plasma kallikrein inhibitors, and outlining the

experimental protocols used in these foundational studies.

The Plasma Kallikrein-Kinin System: A Key Mediator
in DME Pathophysiology
The plasma kallikrein-kinin system is a crucial pathway involved in inflammation, vascular

permeability, and coagulation. In the context of DME, components of the KKS, including plasma

prekallikrein (PPK) and plasma kallikrein (PKal), are found to be significantly elevated in the

vitreous of patients.[1] Notably, proteomic analyses of vitreous samples from DME patients
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have shown that while both VEGF and KKS pathways are upregulated, they can act

independently.[1] This suggests that in a subset of DME patients, particularly those with low

VEGF levels, the KKS may be the primary driver of macular edema.

The activation of plasma kallikrein from its zymogen, prekallikrein, initiates a cascade that leads

to the cleavage of high-molecular-weight kininogen (HMWK) to release the potent vasodilator

and pro-inflammatory peptide, bradykinin. Bradykinin, in turn, activates its receptors (B1R and

B2R) on retinal vascular endothelial cells, leading to increased vascular permeability and fluid

leakage into the macula.

Below is a diagram illustrating the signaling pathway of the plasma kallikrein-kinin system in the

context of diabetic macular edema.
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Plasma Kallikrein-Kinin System Signaling Pathway in DME.

Avoralstat: A Targeted Plasma Kallikrein Inhibitor
Avoralstat is a small-molecule inhibitor of plasma kallikrein. By directly targeting and inhibiting

the enzymatic activity of plasma kallikrein, avoralstat blocks the production of bradykinin,

thereby preventing the downstream signaling that leads to increased vascular permeability and

macular edema.[2] A key aspect of its development for DME is its formulation for

suprachoroidal delivery using a proprietary microinjector. This method of administration is
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designed to deliver a sustained, high concentration of the drug directly to the retinal and

choroidal vascular endothelium, the primary sites of edema formation in DME.[2]

Preclinical Validation of Avoralstat in a DME Model
The efficacy of avoralstat has been evaluated in a well-established preclinical model of chronic

retinal vascular leakage, the DL-2-aminoadipic acid (DL-AAA) rabbit model.

The DL-AAA Rabbit Model
The DL-AAA model is induced by a single intravitreal injection of DL-AAA, a gliotoxin that

causes selective damage to Müller cells. This leads to a breakdown of the blood-retinal barrier,

resulting in chronic and stable retinal vascular leakage and neovascularization, mimicking key

features of DME.

Preclinical Efficacy of Avoralstat
Preclinical studies have demonstrated that a single suprachoroidal injection of avoralstat
effectively reduces vascular leakage in the DL-AAA rabbit model.[3] Furthermore,

pharmacokinetic analyses have shown that therapeutic levels of avoralstat are sustained in

the eye for at least 90 days, with some reports suggesting durability for up to six months.[2][3]

This long-acting profile is a significant potential advantage for reducing treatment burden in

DME patients.

Table 1: Summary of Preclinical Data for Suprachoroidal Avoralstat in the DL-AAA Rabbit

Model
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Parameter Observation Source

Efficacy

Demonstrated reduction of

vascular leakage at 6 days

post-treatment. This effect was

observed to last through day

21.

BioCryst Pharmaceuticals

Nonclinical Data on File 2025

Durability

High levels of avoralstat

maintained in the eye for at

least 90 days following a single

suprachoroidal injection.

BioCryst Pharmaceuticals

Nonclinical Data on File 2025

Pharmacokinetics

Suprachoroidal injection leads

to sustained avoralstat levels

in the retina for over 3 months.

BioCryst Pharmaceuticals

Nonclinical Data on File 2025

Comparative Analysis of Plasma Kallikrein
Inhibitors in Development for DME
Several other plasma kallikrein inhibitors are or have been in development for the treatment of

DME, offering valuable comparative insights into the potential of this therapeutic class.

Table 2: Overview of Plasma Kallikrein Inhibitors in Development for DME
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Compound Developer
Route of
Administration

Latest
Development
Phase (DME)

Key Findings

Avoralstat
BioCryst

Pharmaceuticals

Suprachoroidal

Injection
Phase 1b

Preclinical data

shows reduced

vascular leakage

and sustained

therapeutic

levels for at least

90 days.[2] A

Phase 1b clinical

trial in Australia

is ongoing.[3]

KVD001
KalVista

Pharmaceuticals

Intravitreal

Injection
Phase 2

Phase 2 trial did

not meet the

primary endpoint

for improvement

in Best Corrected

Visual Acuity

(BCVA) but

showed a

protective effect

against vision

loss in a

subgroup of

patients.

THR-149 Oxurion
Intravitreal

Injection
Phase 2

Phase 1 study

showed a good

safety profile and

preliminary

efficacy in terms

of BCVA

improvement.

RZ402 Rezolute Oral Phase 2a Phase 2a study

demonstrated a
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significant

reduction in

central subfield

thickness (CST)

compared to

placebo, with the

200 mg dose

showing the

most substantial

reduction.

Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the validation of

plasma kallikrein as a target in DME models.

DL-AAA Rabbit Model of Chronic Retinal Vascular
Leakage
Objective: To induce a stable and chronic model of retinal neovascularization and vascular

leakage that mimics features of DME.

Protocol:

Animal Model: Dutch Belted rabbits are used for this model.

Induction: A single intravitreal injection of 80 mM DL-2-aminoadipic acid (DL-AAA) is

administered to each eye.

Monitoring: Retinal changes are monitored weekly using color fundus photography,

fluorescein angiography (FA), and optical coherence tomography (OCT).

Model Stabilization: Stable retinal vascular leakage is typically established by 12 weeks post-

DL-AAA administration.

Therapeutic Intervention: Once the model is stable, test articles (e.g., avoralstat) can be

administered via the desired route (e.g., suprachoroidal injection).
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Efficacy Assessment: The primary endpoint for efficacy is the reduction in vascular leakage,

as quantified by fluorescein angiography.

Quantification of Vascular Leakage using Fluorescein
Angiography (FA)
Objective: To quantitatively assess the degree of vascular leakage from retinal vessels.

Protocol:

Fluorescein Injection: A bolus of sodium fluorescein is injected intravenously.

Angiography: A series of fundus images are captured using a fundus camera with

appropriate filters to visualize the fluorescein as it perfuses the retinal vasculature.

Image Analysis: Late-phase angiograms are analyzed to assess the extent and intensity of

fluorescein leakage from the blood vessels into the surrounding retinal tissue.

Scoring: A standardized grading system is used to score the severity of leakage. A common

scoring system for the DL-AAA model is as follows:

Grade 0: No leakage.

Grade 1: Faint, questionable leakage.

Grade 2: Mild but definite leakage.

Grade 3: Moderate leakage.

Grade 4: Severe, intense leakage with pooling of dye.

Quantitative Analysis: The percentage reduction in the mean FA score in treated eyes

compared to control eyes is calculated to determine the efficacy of the therapeutic agent.

Quantification of Plasma Kallikrein in Vitreous Humor by
ELISA
Objective: To measure the concentration of plasma kallikrein in vitreous humor samples.
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Protocol:

Sample Collection: Vitreous humor samples are collected from human patients or animal

models via pars plana vitrectomy.

Sample Preparation: Samples are centrifuged to remove cells and debris. The supernatant is

collected and stored at -80°C.

ELISA Procedure:

A microplate pre-coated with a capture antibody specific for plasma kallikrein is used.

Standards and diluted vitreous samples are added to the wells and incubated.

After washing, a detection antibody conjugated to an enzyme (e.g., horseradish

peroxidase) is added.

A substrate solution is then added, which reacts with the enzyme to produce a colorimetric

signal.

The reaction is stopped, and the absorbance is measured at a specific wavelength using a

microplate reader.

Data Analysis: A standard curve is generated using the known concentrations of the

standards. The concentration of plasma kallikrein in the vitreous samples is then interpolated

from the standard curve.

Western Blot Analysis of Bradykinin Receptors (B1R
and B2R) in Retinal Tissue
Objective: To determine the protein expression levels of bradykinin receptors in retinal tissue.

Protocol:

Tissue Homogenization: Retinal tissue is dissected and homogenized in a lysis buffer

containing protease and phosphatase inhibitors.
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Protein Quantification: The total protein concentration of the lysate is determined using a

protein assay (e.g., BCA assay).

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium

dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g.,

PVDF or nitrocellulose).

Immunoblotting:

The membrane is blocked to prevent non-specific antibody binding.

The membrane is then incubated with primary antibodies specific for B1R and B2R.

After washing, the membrane is incubated with a secondary antibody conjugated to an

enzyme (e.g., HRP).

Detection: A chemiluminescent substrate is added to the membrane, and the signal is

detected using an imaging system.

Data Analysis: The intensity of the bands corresponding to B1R and B2R is quantified and

normalized to a loading control (e.g., β-actin or GAPDH) to compare expression levels

between samples.

Experimental and Logical Workflows
The following diagrams illustrate the typical experimental workflow for evaluating a plasma

kallikrein inhibitor in a preclinical DME model and the logical relationship of avoralstat's
mechanism of action.
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Experimental Workflow for Avoralstat Evaluation in the DL-AAA Rabbit Model.
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Logical Relationship of Avoralstat's Mechanism of Action in DME.

Conclusion and Future Directions
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The validation of plasma kallikrein as a therapeutic target in DME is supported by a strong

body of evidence from both human studies and preclinical models. Avoralstat, as a potent

plasma kallikrein inhibitor with a long-acting formulation delivered directly to the site of

pathology, represents a promising next-generation therapy for DME. The ongoing Phase 1b

clinical trial will provide crucial data on the safety and preliminary efficacy of this approach in

patients. Future research will likely focus on identifying patient populations most likely to benefit

from a plasma kallikrein inhibitor, potentially as a monotherapy for anti-VEGF non-responders

or in combination with existing therapies to achieve synergistic effects and further improve

visual outcomes for all patients with diabetic macular edema.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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